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Compound of Interest

Compound Name: 2-Methoxy-N-methyl-4-nitroaniline

Cat. No.: B253440

Get Quote

Executive Summary & Application Scope
Product Focus: 2-Methoxy-N-methyl-4-nitroaniline (CAS: 6832-88-8) Primary Class: Push-

Pull Solvatochromic Chromophore Core Application: Nonlinear Optics (NLO), Solvatochromic

Probes, and Metabolic Tracking (Dye Intermediates).

This guide provides a technical analysis of the UV-Vis absorption properties of 2-Methoxy-N-
methyl-4-nitroaniline, comparing its spectral performance against standard alternatives like 4-

Nitroaniline and 2-Methoxy-4-nitroaniline. Unlike standard commodity chemicals, this derivative

features a dual-donor system (Methoxy + N-Methyl) acting upon a nitro-acceptor, resulting in

enhanced intramolecular charge transfer (ICT) and distinct bathochromic shifts essential for

high-sensitivity optical applications.

Structural Basis of Optical Performance
The optical superiority of 2-Methoxy-N-methyl-4-nitroaniline stems from its specific

substituent arrangement. Understanding this "Push-Pull" mechanism is critical for interpreting

spectral data.
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Electron Acceptor: The Nitro group (-NO₂) at the para position acts as the primary electron

sink.

Electron Donors:

N-Methyl Amino Group: A stronger donor than a primary amine (-NH₂) due to the inductive

effect of the methyl group, stabilizing the excited state and lowering the HOMO-LUMO

gap.

Methoxy Group: Located at the ortho position, it provides auxiliary electron donation via

resonance, further red-shifting the absorption maximum (

).

Diagram: Electronic Push-Pull Pathway
The following diagram illustrates the electron density flow that dictates the

and extinction coefficient (

).
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Figure 1: Intramolecular Charge Transfer (ICT) pathway in 2-Methoxy-N-methyl-4-
nitroaniline. The dual-donor system enhances the dipole moment change upon excitation.
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The following table contrasts the spectral properties of the target product against its nearest

structural analogs.

Key Insight: The N-methylation and methoxy substitution result in a Bathochromic Shift (Red

Shift) of approximately 15–25 nm compared to the parent 4-nitroaniline, moving the absorption

deeper into the visible violet-blue region (appearing deep yellow/orange).

Compound
Structure
Features (Ethanol)* Appearance

Solvatochromi
c Sensitivity

2-Methoxy-N-

methyl-4-

nitroaniline

N-Me + 2-OMe ~390 – 405 nm Deep Orange High

2-Methoxy-4-

nitroaniline
NH₂ + 2-OMe ~380 nm Yellow-Orange Moderate

4-Nitroaniline

(pNA)
NH₂ only 375 nm Yellow

Moderate

(Standard)

N-Methyl-4-

nitroaniline
N-Me only ~385 nm Yellow High

*Note: Exact values are highly solvent-dependent. See "Experimental Protocol" for

determination.

Solvatochromic Behavior
2-Methoxy-N-methyl-4-nitroaniline exhibits positive solvatochromism. As solvent polarity

increases (e.g., from Cyclohexane to DMSO), the excited state is stabilized more than the

ground state, causing a redshift.

Non-polar (Hexane):

~370 nm (Hypsochromic)

Polar Aprotic (DMSO):

>400 nm (Bathochromic)
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Experimental Protocol: Determination of and
Extinction Coefficient
Objective: To accurately determine the absorption maximum and molar extinction coefficient (

) while avoiding aggregation artifacts common in nitroanilines.

Reagents & Equipment[2][3][4]
Analyte: 2-Methoxy-N-methyl-4-nitroaniline (>98% purity).

Solvents: Spectroscopic grade Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), and

Cyclohexane.

Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–800 nm).

Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Methodology
Stock Solution Preparation:

Weigh exactly 2.0 mg of the analyte.

Dissolve in 10 mL of DMSO (to ensure complete solubility of the hydrophobic core).

Concentration: ~1.0 mM (Stock).

Working Solution Dilution:

Prepare a series of dilutions in the target solvent (e.g., Ethanol) to reach concentrations of

10, 20, 30, 40, and 50

M.

Critical: Absorbance at

must remain between 0.2 and 0.8 AU to adhere to the Beer-Lambert Law.

Spectral Scanning:
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Baseline correct using pure solvent.

Scan from 250 nm to 600 nm.

Identify

(peak absorbance).

Data Validation (Linearity Check):

Plot Absorbance vs. Concentration.

Calculate

using the slope (

).

value must be >0.99 for valid quantification.
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Figure 2: Validated workflow for spectral characterization of nitroaniline derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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